Cholest-4-en-3β-ol Displays Unique Endocytosis Support Profile Distinct from Cholesterol
In a systematic sterol substitution study measuring clathrin-mediated endocytosis of transferrin, cholest-4-en-3β-ol (allocholesterol) was compared against cholesterol and 16 other sterols. Cholesterol supported robust endocytosis (normalized to 100% activity), whereas cholest-4-en-3β-ol supported lipid raft formation but failed to support endocytosis, with activity statistically indistinguishable from sterol-depleted controls [1]. The 3β-OH group was identified as essential for endocytosis support, as sterols lacking this moiety failed even when capable of ordered domain formation [1].
| Evidence Dimension | Clathrin-mediated endocytosis support (transferrin uptake) |
|---|---|
| Target Compound Data | Lipid raft formation supported; endocytosis NOT supported |
| Comparator Or Baseline | Cholesterol: Lipid raft formation supported; endocytosis supported (normalized 100% activity) |
| Quantified Difference | Binary functional divergence: 3β-OH group presence necessary but not sufficient; Δ4 double bond does not rescue endocytosis defect |
| Conditions | HeLa cells; sterol substitution via methyl-β-cyclodextrin loading; transferrin-Alexa Fluor 546 uptake measured by flow cytometry |
Why This Matters
This functional divergence provides a unique tool for dissecting the structural requirements for raft-dependent endocytosis, enabling researchers to isolate the role of specific sterol structural features.
- [1] Kim, J.H., et al. (2017). The effect of sterol structure upon clathrin-mediated and clathrin-independent endocytosis. Journal of Cell Science, 130(16), 2682-2695. View Source
